tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl substituted aromatic compounds often involves the use of tert-butyl groups to influence the physical and chemical properties of the final product. For example, the synthesis of 5-tert-butyl-1,3-bis(4-fluorobenzoyl)benzene was achieved by reacting 5-tert-butylisophthaloyl chloride with fluorobenzene, which was then polymerized to create poly(arylene ether ketone)s with pendant tertiary butyl groups . Similarly, 3,5-di-tert-butyl-4-hydroxybenzoic acid was synthesized using bismuth-based C-H bond activation and CO2 insertion chemistry . These methods demonstrate the versatility of tert-butyl groups in the synthesis of complex aromatic compounds.
Molecular Structure Analysis
The molecular structure of tert-butyl substituted compounds is characterized by the presence of bulky tert-butyl groups, which can influence the overall shape and reactivity of the molecule. For instance, the presence of tert-butyl groups in poly(arylene ether ketone)s affects their physical, thermal, mechanical, and adhesion properties . The molecular structure of these compounds can be further modified through reactions with other functional groups, as seen in the synthesis of various polyamides based on tert-butyl substituted catechol derivatives .
Chemical Reactions Analysis
Tert-butyl substituted benzoates can undergo a variety of chemical reactions. For example, the oxyarylcarboxy dianion intermediate in the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid can react with iodine to undergo decarboxylation or with trimethylsilyl chloride to produce a trimethylsilyl ether . Aryl radical cyclization and tandem carboxylation are other types of reactions that can be mediated by tert-butyl substituted compounds, as demonstrated in the electrochemical reduction of 2-(2-propynyloxy)bromobenzenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl substituted compounds are significantly influenced by the tert-butyl groups. These bulky groups can enhance the solubility and thermal stability of the compounds, as seen in the polyamides derived from tert-butyl substituted catechol . The presence of tert-butyl groups can also affect the crystallization behavior and hydrogen bonding patterns in the solid state, as observed in the hydrogen-bonded chains and aggregates of tert-butyl substituted pyrazoles .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzoic Acid : This compound can be synthesized from tert-butyl derivatives, showing potential in organic synthesis applications (Yi, 2003).
- Formation of Benzaldehyde Derivatives : tert-Butyl 4-bromobenzoate is used in the synthesis of benzaldehyde, demonstrating its role in the formation of aromatic compounds (Kende & Zhong, 1999).
Catalysis and Polymerization
- Catalytic Applications in Asymmetric Hydrogenation : Tert-butyl-based ligands demonstrate high enantioselectivities and catalytic activities in asymmetric hydrogenation, highlighting their potential in pharmaceutical synthesis (Imamoto et al., 2012).
- Polymerization for High-Performance Polymers : The synthesis of polymers with pendant tertiary butyl groups utilizes tert-butyl derivatives, indicating their significance in developing materials with enhanced thermal and mechanical properties (Yıldız et al., 2007).
Advanced Material Development
- Design of Fluorescent Molecular Rotors : Tert-butyl derivatives are used in creating fluorescent molecular rotors for bioimaging, showcasing their application in advanced material science and biomedical fields (Ibarra-Rodrı Guez et al., 2017).
- Synthesis of Light-Emitting Diodes (LEDs) : Tert-butyl derivatives contribute to the synthesis of blue-emitting anthracenes, indicating their role in optoelectronic device fabrication (Danel et al., 2002).
Environmental and Green Chemistry
- Electrochemical Synthesis of Benzoxazole Derivatives : The compound plays a role in the green synthesis of benzoxazole derivatives, emphasizing its importance in environmentally friendly chemical processes (Salehzadeh et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for the study and use of this compound would depend on its properties and potential applications. For example, if it exhibits interesting reactivity, it could be studied further as a synthetic intermediate. If it exhibits biological activity, it could be studied further as a potential pharmaceutical .
properties
IUPAC Name |
tert-butyl 4-bromo-3,5-bis(phenylmethoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25BrO4/c1-25(2,3)30-24(27)20-14-21(28-16-18-10-6-4-7-11-18)23(26)22(15-20)29-17-19-12-8-5-9-13-19/h4-15H,16-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDGKFPDOHUYRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C(=C1)OCC2=CC=CC=C2)Br)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439133 | |
Record name | tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate | |
CAS RN |
158980-57-5 | |
Record name | tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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